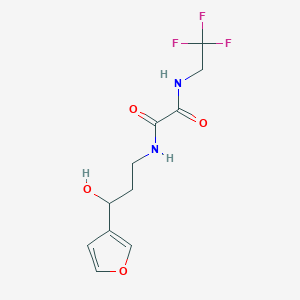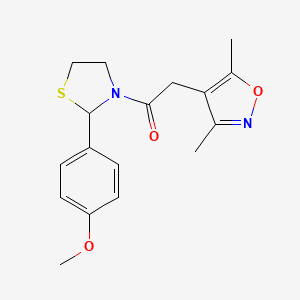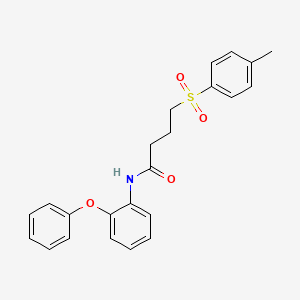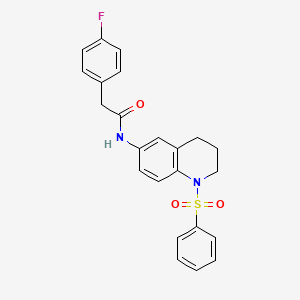
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutan-1-one, also known as MPHP-2201, is a synthetic cannabinoid that belongs to the class of indole-derived cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the human body. MPHP-2201 has been the subject of scientific research due to its potential therapeutic applications and its effects on the human body.
Aplicaciones Científicas De Investigación
Molecular Structure and Crystallography
Molecular and Crystal Structures of Piperidine Derivatives
The molecular and crystal structures of various piperidine derivatives, including those similar to the compound , have been determined by X-ray diffraction analysis. These studies contribute to understanding the conformation and molecular packing in crystals, influenced by intramolecular and intermolecular hydrogen bonds (Kuleshova & Khrustalev, 2000).
Crystal Structures of Piperidin-4-ones
The crystal structures of specific piperidin-4-ones reveal differences in the angle of inclination of substituent groups, affecting the overall molecular conformation. These findings are crucial for predicting the physical properties and reactivity of these compounds (Raghuvarman et al., 2014).
Synthesis and Chemical Reactions
Synthesis of Piperidine Derivatives
Research on the synthesis of piperidine derivatives, including methods like the Oxa-Pictet-Spengler reaction, is pivotal for producing novel compounds with potential biological activities (Knappmann et al., 2016).
Novel Synthesis Techniques
Studies on the synthesis of new analogs of piperidine compounds, exploring different substitution patterns and functional groups, help in expanding the chemical diversity and potential applications of these compounds (Weis et al., 2003).
Biological Activity and Applications
Investigation of Biological Activities
Research into the biological activities of piperidine derivatives, including their potential as σ receptor ligands, is crucial for understanding their pharmacological potential and guiding the development of new therapeutic agents (Knappmann et al., 2016).
Antimicrobial and Antiviral Properties
Studies on the isolation of novel compounds from plants, including piperidine derivatives, and their evaluation for antimicrobial and antiviral activities contribute significantly to the discovery of new natural products with potential therapeutic uses (Ni et al., 2017).
Pharmacological Profile of Piperidine Analogs
Research into the pharmacological profile of novel piperidine analogs, including their analgesic and anesthetic properties, is vital for the development of new medications with improved efficacy and safety profiles (Kudzma et al., 1989).
Propiedades
IUPAC Name |
1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-7-5-11-20(22-17)25-19-13-15-23(16-14-19)21(24)12-6-10-18-8-3-2-4-9-18/h2-5,7-9,11,19H,6,10,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIWDKUJEZPHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

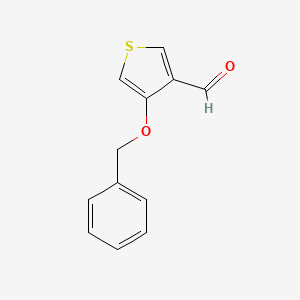
![Pyrrol-2(5H)-one, 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-](/img/structure/B2979640.png)
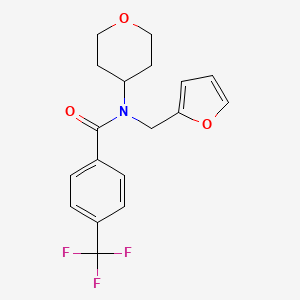
![6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2979646.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2979647.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2979648.png)
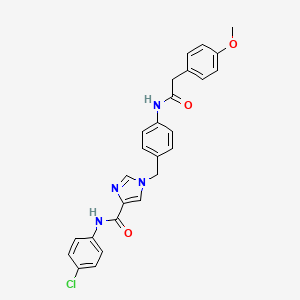
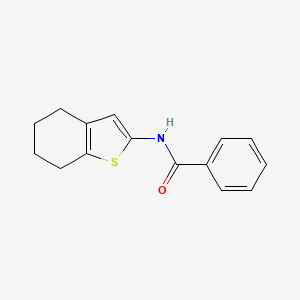
![1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2979653.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one](/img/structure/B2979654.png)
